Methyl 4-nitro-1h-pyrrole-2-carboxylate
Overview
Description
Methyl 4-nitro-1h-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C6H6N2O4 and its molecular weight is 170.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94955. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Engineering and Supramolecular Structures
Methyl 4-nitro-1H-pyrrole-2-carboxylate and its derivatives are utilized in crystal engineering to form hydrogen-bonded chains and sheets, demonstrating the substance's role in the development of supramolecular structures. For instance, molecules of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibit a polarized structure, linking into chains and sheets through hydrogen bonds, highlighting its potential in designing complex molecular assemblies (Portilla et al., 2007). Furthermore, the pyrrole-2-carboxylate dimer has been identified as a robust supramolecular synthon, reinforcing its significance in crystal engineering (Yin & Li, 2006).
Synthetic Building Blocks for Heterocyclic Compounds
This chemical is also a critical intermediate in the synthesis of modified DNA minor-groove binders and various heterocyclic compounds. Studies have demonstrated its utility as a building block in the synthesis of pyrrole derivatives used in minor-groove binder synthesis, showcasing its importance in medicinal chemistry and drug design (Kennedy et al., 2017).
Paramagnetic Materials for Electron Spin Relaxation
Additionally, derivatives of this compound have been explored for their electron spin relaxation properties, which are crucial in the design of new spin labels for distance measurement in structural biology. The synthesis of hydrophilic tetracarboxylate ester pyrroline nitroxides, designed to have methyl groups further from the N–O spin site to decrease electron coupling and lengthen electron spin relaxation times, underscores the compound's relevance in advancing electron paramagnetic resonance (EPR) imaging technologies (Huang et al., 2016).
Properties
IUPAC Name |
methyl 4-nitro-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-6(9)5-2-4(3-7-5)8(10)11/h2-3,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZNAATZQZPGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294169 | |
Record name | methyl 4-nitro-1h-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13138-74-4 | |
Record name | 13138-74-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 4-nitro-1h-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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